molecular formula C6H9N3OS B14689498 1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)- CAS No. 35045-06-8

1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)-

Cat. No.: B14689498
CAS No.: 35045-06-8
M. Wt: 171.22 g/mol
InChI Key: IORYLEPOUFVMKK-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)- is a heterocyclic compound with a triazine ring structure

Preparation Methods

The synthesis of 1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,6-dimethyl-3-(methylthio)-1,2,4-triazine with suitable reagents to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)- can be compared with other similar compounds, such as:

    1,2,4-Triazine derivatives: These compounds share the triazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures may exhibit similar reactivity and applications.

Properties

IUPAC Name

2,6-dimethyl-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-5(10)7-6(11-3)9(2)8-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORYLEPOUFVMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=NC1=O)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447999
Record name 1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35045-06-8
Record name 1,2,4-Triazin-5(2H)-one, 2,6-dimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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